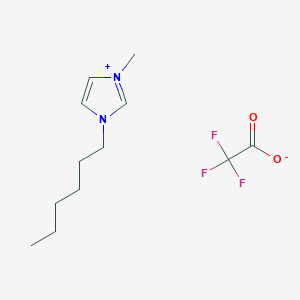
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate is an ionic liquid composed of the 1-hexyl-3-methylimidazolium cation and the trifluoroacetate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents, making it valuable in numerous scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate typically involves the following steps:
Synthesis of 1-hexyl-3-methylimidazolium cation: This is achieved by reacting 1-methylimidazole with 1-iodohexane under reflux conditions to form 1-hexyl-3-methylimidazolium iodide.
Anion exchange: The iodide anion is then replaced with the trifluoroacetate anion through a metathesis reaction with silver trifluoroacetate or sodium trifluoroacetate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution: The trifluoroacetate anion can be substituted with other anions through metathesis reactions with appropriate salts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and salts for anion exchange. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate is primarily based on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution . The specific pathways involved depend on the application and the molecular targets being studied.
Comparación Con Compuestos Similares
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium hexafluorophosphate: Known for its hydrophobicity and use in organic synthesis.
1-Ethyl-3-methylimidazolium chloride: Commonly used as a solvent in various organic reactions.
1-Hexyl-3-methylimidazolium iodide: Used in dye-sensitized solar cells and other electrochemical applications.
The uniqueness of this compound lies in its combination of the 1-hexyl-3-methylimidazolium cation and the trifluoroacetate anion, which imparts specific solubility and reactivity properties that are advantageous in certain applications.
Propiedades
Número CAS |
367522-97-2 |
|---|---|
Fórmula molecular |
C12H19F3N2O2 |
Peso molecular |
280.29 g/mol |
Nombre IUPAC |
1-hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H19N2.C2HF3O2/c1-3-4-5-6-7-12-9-8-11(2)10-12;3-2(4,5)1(6)7/h8-10H,3-7H2,1-2H3;(H,6,7)/q+1;/p-1 |
Clave InChI |
QOYGAQXZSGRRKU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)

![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)

![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)


![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)

methanone](/img/structure/B14135148.png)


